3-chloro-4-methoxy-3H-pyridin-6-imine
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Overview
Description
3-chloro-4-methoxy-3H-pyridin-6-imine is a heterocyclic compound that features a pyridine ring substituted with chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-3H-pyridin-6-imine typically involves the chlorination and methoxylation of a pyridine derivative. One common method involves the reaction of 3-chloro-4-methoxypyridine with an amine under specific conditions to form the imine. The reaction conditions often include the use of a solvent such as methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-3H-pyridin-6-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
3-chloro-4-methoxy-3H-pyridin-6-imine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-3H-pyridin-6-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain kinases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxypyridine: Similar in structure but lacks the imine group.
4-chloro-3-methoxy-2-methylpyridine: Another related compound with different substitution patterns.
Uniqueness
3-chloro-4-methoxy-3H-pyridin-6-imine is unique due to its specific substitution pattern and the presence of the imine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7ClN2O |
---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
3-chloro-4-methoxy-3H-pyridin-6-imine |
InChI |
InChI=1S/C6H7ClN2O/c1-10-5-2-6(8)9-3-4(5)7/h2-4,8H,1H3 |
InChI Key |
FDSIRNHUVXTANT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=N)N=CC1Cl |
Origin of Product |
United States |
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